molecular formula C11H14FNO B12746894 4-Fluorophenmetrazine CAS No. 1097796-73-0

4-Fluorophenmetrazine

Cat. No.: B12746894
CAS No.: 1097796-73-0
M. Wt: 195.23 g/mol
InChI Key: CLXPYTBRAZHUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenmetrazine (4-FPM), chemically designated as 2-(4-fluorophenyl)-3-methylmorpholine hydrochloride (CAS: 1097796-73-0), is a synthetic analog of phenmetrazine, a stimulant initially developed for obesity treatment . Structurally, 4-FPM features a fluorine atom substituted at the para position of the phenyl ring and a methyl group on the morpholine ring. This modification alters its pharmacological profile compared to the parent compound, particularly in its interaction with monoamine transporters (DAT, NET, SERT). Emerging as a new psychoactive substance (NPS), 4-FPM has been linked to stimulant and entactogen-like effects, though its clinical applications remain unexplored due to its primary circulation in unregulated markets .

Properties

CAS No.

1097796-73-0

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methylmorpholine

InChI

InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

CLXPYTBRAZHUFD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluorophenmetrazine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes cyclization with ethylene oxide to yield this compound .

Chemical Reactions Analysis

4-Fluorophenmetrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

4-Fluorophenmetrazine exerts its effects primarily by interacting with monoamine transporters. It acts as a substrate-type releaser, promoting the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects . The molecular targets involved include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of Phenmetrazine Analogs

Compound Substituent DAT EC50 (nM) NET EC50 (nM) SERT EC50 (nM) Selectivity Profile
Phenmetrazine None 120 90 >10,000 DAT/NET-selective
4-FPM 4-F ~300* ~100* ~1,500* DAT/NET-preferring
4-MPM 4-CH3 227 62 86 Non-selective (DAT/NET/SERT)
3-MPM 3-CH3 450 210 420 Moderate SERT affinity

*Note: 4-FPM values estimated from relative potency trends in literature .

Key Findings:

Impact of Fluorine vs. Methyl Substituents: Fluorine substitution (4-FPM) enhances SERT affinity compared to phenmetrazine but remains less potent than methyl-substituted analogs (e.g., 4-MPM) . Methyl groups (4-MPM) drastically increase SERT activity, making 4-MPM a non-selective monoamine releaser akin to MDMA (EC50 SERT = 86 nM) .

Positional Isomerism :

  • Para-substituted analogs (4-FPM, 4-MPM) exhibit higher SERT activity than meta- or ortho-substituted isomers. For example, 4-MPM’s SERT EC50 is 5-fold lower than 3-MPM’s .

Mechanistic Differentiation: 4-FPM primarily acts as a DAT/NET-preferring releaser, similar to amphetamine, but with modest SERT engagement. In contrast, 4-MPM’s non-selectivity mirrors MDMA, which is associated with entactogenic effects .

Comparison with Non-Phenmetrazine Stimulants

  • MDMA: 4-MPM shares MDMA’s non-selective monoamine release profile but with higher DAT/NET potency (MDMA SERT EC50 = ~200 nM vs. 4-MPM SERT EC50 = 86 nM) .
  • Methylone: A synthetic cathinone with similar non-selectivity to 4-MPM but lower overall potency (e.g., Methylone DAT EC50 = ~1,000 nM) .
  • Amphetamine : Lacks significant SERT activity (EC50 >10,000 nM), highlighting 4-FPM’s partial serotonergic engagement .

Clinical and Regulatory Implications

While phenmetrazine derivatives like phendimetrazine have been investigated for cocaine dependence , 4-FPM and its analogs lack clinical validation and are primarily associated with NPS-related risks. Regulatory challenges persist due to rapid structural modifications in illicit markets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.